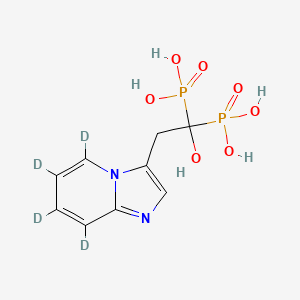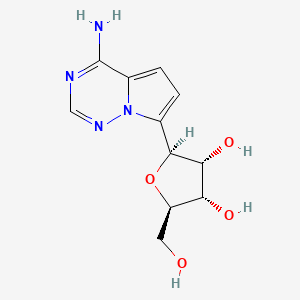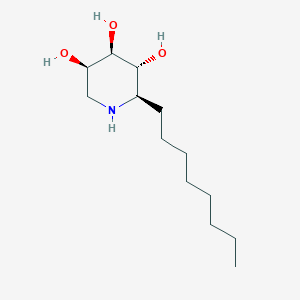
Glucocerebrosidase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucocerebrosidase-IN-1 is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucocerebroside into glucose and ceramide. Inhibition of glucocerebrosidase has significant implications in the treatment of Gaucher disease and Parkinson’s disease, as mutations in the gene encoding this enzyme are linked to these disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glucocerebrosidase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions
Glucocerebrosidase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Glucocerebrosidase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of glucocerebrosidase in cellular processes.
Medicine: Investigated for its potential in treating Gaucher disease and Parkinson’s disease by modulating enzyme activity.
Industry: Used in the development of enzyme inhibitors and therapeutic agents.
Mecanismo De Acción
Glucocerebrosidase-IN-1 exerts its effects by binding to the active site of glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucocerebroside into glucose and ceramide, leading to the accumulation of glucocerebroside. The molecular targets and pathways involved include the lysosomal degradation pathway and the regulation of lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Imiglucerase: A recombinant form of glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.
Alglucerase: Another form of glucocerebrosidase used for similar therapeutic purposes.
Taliglucerase alfa: A plant cell-expressed form of glucocerebrosidase used in enzyme replacement therapy.
Uniqueness
Glucocerebrosidase-IN-1 is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike enzyme replacement therapies, it offers a different approach by directly inhibiting the enzyme’s activity, which can be beneficial in specific therapeutic contexts .
Propiedades
Fórmula molecular |
C13H27NO3 |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10/h10-17H,2-9H2,1H3/t10-,11-,12-,13-/m1/s1 |
Clave InChI |
MGETUKQLQDZANV-FDYHWXHSSA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O |
SMILES canónico |
CCCCCCCCC1C(C(C(CN1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12398616.png)

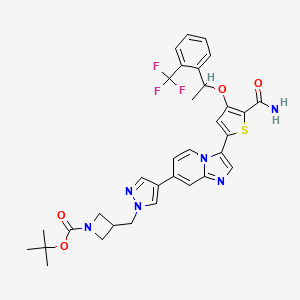


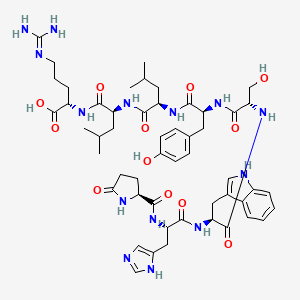



![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)

